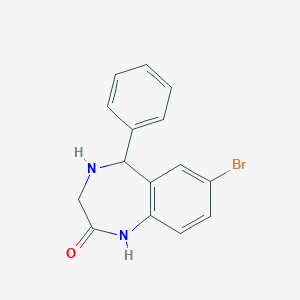

7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Description

7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one (CAS: 17972-72-4; 2894-61-3) is a benzodiazepine derivative characterized by a bromine atom at position 7, a phenyl group at position 5, and a partially saturated diazepine ring (1,3,4,5-tetrahydro configuration). Its molecular formula is C₁₅H₁₃BrN₂O, with a molecular weight of 317.18 g/mol . Key physical properties include a predicted boiling point of 452.5°C and density of 1.422 g/cm³ . The compound exhibits depressant activity on the central nervous system (CNS), analogous to desalkylgidazepam and bromonordiazepam .

Properties

IUPAC Name |

7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKBVRBTRGJEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377841 | |

| Record name | 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17972-72-4 | |

| Record name | 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

| Parameter | Specification |

|---|---|

| Temperature | 180–220°C |

| Duration | 4–6 hours |

| Atmosphere | Inert gas (N₂ or Ar) |

| Yield | 65–72% (lab scale) |

This exothermic process induces ring closure through elimination of ammonia and water. The bromine atom is typically introduced prior to cyclization via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C.

Post-Synthesis Purification Techniques

Crude product purification employs a multi-step protocol:

-

Liquid-liquid extraction : Dichloromethane/water partitioning removes polar impurities.

-

Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 → 1:1) achieves >95% purity.

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with melting point 195–197°C.

Industrial-Scale Production Modifications

Commercial manufacturing adapts lab protocols for throughput and cost-efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor type | Batch glassware | Continuous flow reactor |

| Temperature control | Oil bath | Jacketed plug-flow system |

| Throughput | 10–100 g/day | 50–100 kg/day |

| Purity | 95–97% | 99.5% (USP grade) |

Key industrial innovations include:

-

Microwave-assisted thermolysis : Reduces reaction time to 15–30 minutes while maintaining 68% yield.

-

Automated crystallization : Controlled cooling gradients improve crystal morphology for filtration efficiency.

Alternative Synthetic Pathways

Solid-Phase Synthesis

Analytical Characterization

Post-synthesis verification employs:

Yield Optimization Strategies

Comparative studies identify critical factors:

Scientific Research Applications

Scientific Research Applications

The compound has several significant applications across various fields:

1. Chemistry

- Precursor in Synthesis : It serves as a precursor for synthesizing other benzodiazepine derivatives, facilitating the development of new compounds with enhanced properties .

2. Biology

- GABA Receptor Interaction : The compound is studied for its binding affinity to GABA-A receptors. The presence of bromine enhances its interaction with these receptors, potentially leading to more potent anxiolytic effects compared to other benzodiazepines .

3. Medicine

- Therapeutic Potential : Research indicates its potential use in treating anxiety disorders, epilepsy, and other neurological conditions due to its sedative and anticonvulsant properties. A case study demonstrated a significant reduction in seizure duration and frequency in induced seizure models in mice .

4. Industry

- Pharmaceutical Development : It is utilized in the pharmaceutical industry for developing new medications and serves as a reference compound in analytical chemistry for quality control purposes .

The pharmacological properties of this compound are primarily attributed to its interaction with GABAergic neurotransmission:

- Target : GABA-A receptors

- Mechanism of Action : Increases the frequency of chloride channel opening upon GABA binding, resulting in sedative and anxiolytic effects.

Case Study: Anticonvulsant Properties

In a controlled experiment involving mice with induced seizures:

- Results : The administration of this compound led to a marked decrease in both seizure duration and frequency compared to control groups. This suggests potential therapeutic applications for epilepsy management.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The bromine and phenyl groups contribute to its binding affinity and specificity for the GABA receptor subtypes.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodiazepine Derivatives

Structural and Physicochemical Properties

The table below compares the target compound with five analogues, highlighting differences in substituents, molecular weight, and key properties:

Key Observations:

- Chlorine-substituted analogues (e.g., 7-chloro derivatives) exhibit lower molecular weights but may have reduced CNS activity .

- Ring Saturation : The tetrahydro configuration in the target compound increases rigidity compared to dihydro analogues, possibly affecting receptor binding kinetics .

- Substituent Modifications : Addition of a methyl group at N1 () or a nitro group at C7 () alters metabolic stability and electronic properties, respectively.

CNS Depressant Activity

The target compound’s bromine and phenyl groups are critical for its depressant effects, as seen in its classification alongside bromonordiazepam . In contrast, the 7-nitro derivative () shows antimicrobial activity, likely due to the electron-withdrawing nitro group enhancing reactivity toward microbial enzymes .

Metabolic Stability

The 1-methyl-substituted analogue (C₁₆H₁₂BrN₂O) may resist hepatic degradation due to steric hindrance at N1, extending its half-life compared to unmethylated derivatives .

Biological Activity

7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, characterized by its unique structural modifications. The presence of a bromine atom at the 7-position and a phenyl group at the 5-position significantly influences its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₃BrN₂O

- Molecular Weight : 317.18 g/mol

- CAS Number : 17972-72-4

The primary mechanism of action for benzodiazepines involves their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. Specifically, this compound enhances GABAergic neurotransmission:

- Target : GABA-A receptors

- Mode of Action : Increases the frequency of chloride channel opening in response to GABA binding.

- Result : Leads to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Anxiolytic Effects : Studies indicate that this compound can reduce anxiety levels in animal models through its action on GABA receptors.

- Sedative Properties : The compound has shown significant sedative effects, making it a potential candidate for treating sleep disorders .

- Anticonvulsant Activity : Preliminary studies suggest efficacy in reducing seizure activity in rodent models .

- Neuroprotective Effects : Some research points to neuroprotective properties that may be beneficial in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Case Study: Anxiolytic Effects

A study conducted on rats administered with this compound demonstrated a significant reduction in anxiety-like behaviors as measured by elevated plus maze tests. The results indicated a dose-dependent response with optimal effects observed at lower doses .

Case Study: Anticonvulsant Properties

In a controlled experiment involving induced seizures in mice, the administration of this compound resulted in a marked decrease in seizure duration and frequency compared to control groups. This suggests potential therapeutic applications for epilepsy management .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 2-Aminobenzophenone and 4-phenylsemicarbazone.

- Thermolysis Process : The reaction undergoes thermolysis to yield the desired benzodiazepine structure.

- Purification Techniques : Common methods include recrystallization and chromatography to achieve high purity levels .

Comparison with Similar Compounds

The unique structural features of this compound set it apart from other benzodiazepines:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenazepam | Similar anxiolytic effects | Different substitution pattern |

| Clonazepam | Known for anticonvulsant properties | Varies in substitution affecting activity |

| 7-Chloro derivative | Contains chlorine instead of bromine | Alters receptor binding affinity |

Q & A

Q. What are the key synthetic routes for 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. A common approach begins with the benzodiazepine core, where bromination is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C). Acylation or alkylation steps may follow to introduce substituents. For example, halogenated benzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) are used in the presence of bases like triethylamine to neutralize HCl byproducts . Purification often employs recrystallization or column chromatography to isolate the final product .

Q. How is the compound characterized structurally and functionally?

- Methodological Answer : Characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For instance, coupling constants in NMR data distinguish diastereomers .

- Chromatography : HPLC with chiral columns (e.g., Daicel Chiralpak IF) to assess enantiomeric purity (>90% ee in some cases) .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight and fragmentation patterns .

- Thermal Analysis : Melting points (e.g., 195–196°C for brominated analogs) confirm crystallinity .

Q. What is the pharmacological significance of the bromo and phenyl substituents in this benzodiazepine?

- Methodological Answer : The bromo group enhances electrophilic reactivity, influencing binding to GABAA receptors, while the phenyl group stabilizes hydrophobic interactions in receptor pockets. Comparative studies with analogs (e.g., 7-chloro derivatives) show that bromine’s larger atomic radius may alter binding affinity and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for brominated benzodiazepines?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., receptor subtypes, cell lines). To address this:

- Standardize Assays : Use consistent GABAA receptor isoforms (α1β2γ2 vs. α5β3γ2) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes of bromo vs. chloro analogs .

- Metabolic Profiling : Compare in vitro liver microsome data to assess stability differences due to halogen substitution .

Q. What strategies optimize the enantiomeric purity of 7-bromo benzodiazepines during synthesis?

- Methodological Answer : Enantioselective synthesis can be achieved via:

- Chiral Catalysts : Use of Ru(II)- or Rh(III)-based catalysts in asymmetric cycloadditions .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during esterification .

- Crystallization-Induced Diastereomer Transformation : Utilize chiral auxiliaries (e.g., menthol esters) to favor one enantiomer .

Q. How do metabolic pathways differ between 7-bromo and 7-chloro benzodiazepines?

- Methodological Answer : Bromine’s lower electronegativity slows oxidative metabolism compared to chlorine. Key steps include:

- Phase I Metabolism : CYP3A4-mediated N-demethylation and hydroxylation. Bromine’s size may sterically hinder CYP access .

- Phase II Conjugation : Glucuronidation rates vary; LC-MS/MS quantifies metabolites like 7-bromo-3-hydroxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.